molecular formula C20H22O9S2 B12324713 beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate)

beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate)

Cat. No.: B12324713
M. Wt: 470.5 g/mol
InChI Key: NJSSICCENMLTKO-UHFFFAOYSA-N
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Description

Molecular Architecture

  • Bicyclic Backbone : The 1,6-anhydro bridge creates a 6,8-dioxabicyclo[3.2.1]octane system, with hydroxyl groups at C2, C3, and C4 positions.
  • Tosyl Substitution : Tosyl groups at C2 and C4 replace hydroxyl groups, converting them into leaving groups amenable to nucleophilic displacement. The electron-withdrawing sulfonate moieties stabilize adjacent transition states during substitution reactions.
Property Value Source
Molecular Formula C₂₀H₂₄O₁₁S₂ Calculated
Molecular Weight 536.53 g/mol
IUPAC Name (1R,2S,3S,4R,5R)-2,4-bis[(4-methylphenyl)sulfonyl]-6,8-dioxabicyclo[3.2.1]octane-3,5-diol
Key Functional Groups 1,6-Anhydro bridge, Tosyl (C₇H₇SO₃) groups

The stereochemistry of the compound is defined by the β-anomeric configuration (C1–O6 bond) and the axial orientation of the tosyl groups, which hinder rotational freedom and direct regioselective reactions at C3 and C5. X-ray crystallography and neutron diffraction studies confirm intramolecular hydrogen bonding between the C3 hydroxyl and the anhydro oxygen, further stabilizing the conformation.

Historical Development of Anhydro Sugar Chemistry

The study of anhydro sugars originated in the early 20th century with the pyrolysis of cellulose, which yielded levoglucosan (1,6-anhydro-β-D-glucopyranose) as a major product. Key milestones include:

Key Historical Milestones

  • 1921 : Isolation of levoglucosan from cellulose pyrolysis by Pictet and Sarasin, marking the discovery of anhydro sugars.
  • 1950s : Elucidation of levoglucosan’s bicyclic structure via X-ray diffraction, confirming the 1,6-anhydro bridge.
  • 1970s : Development of tosyl chloride as a protecting group in carbohydrate chemistry, enabling selective functionalization of hydroxyl groups.
  • 2000s : Application of 2,4-bis-tosyl derivatives in synthesizing fluorinated sugars and macrolide antibiotics, leveraging their regioselective reactivity.

The advent of modern catalytic methods (e.g., acid-mediated transglycosylation) has optimized levoglucosan production from cellulose, achieving yields exceeding 60% under controlled pyrolysis conditions. Concurrently, the strategic use of tosyl groups has expanded the synthetic repertoire of anhydro sugars, facilitating access to structurally complex natural products like thromboxane B2 and tetrodotoxin.

Significance of Tosyl Group Substitution in Carbohydrate Derivatives

Tosyl groups serve dual roles in carbohydrate chemistry: as protective groups to block undesired reactivity and as activating groups to enable nucleophilic substitution. In 2,4-bis(4-methylbenzenesulfonate) derivatives, their electronic and steric effects are pivotal for directing synthetic outcomes.

Functional Advantages of Tosyl Substitution

  • Leaving Group Capacity : The sulfonate group’s strong electron-withdrawing nature lowers the energy barrier for nucleophilic displacement, enabling efficient substitution at C2 and C4.
  • Steric Guidance : Bulky tosyl groups hinder approach from the axial direction, favoring equatorial attack and preserving stereochemical integrity.
  • Regioselective Control : Tosylation at C2 and C4 deactivates these positions, funneling reactivity toward remaining hydroxyl groups (e.g., C3 and C5) for further modifications.

Comparative Reactivity of Tosyl vs. Other Leaving Groups

Leaving Group Relative Reactivity Stereochemical Impact
Tosyl (TsO⁻) High High (bulky)
Mesyl (MsO⁻) Moderate Moderate
Acetyl (AcO⁻) Low Low

This reactivity profile is exemplified in the synthesis of 2,3,4-trideoxy-2,3,4-trifluoroglucose, where tosyl groups at C2 and C4 of levoglucosan are sequentially displaced by fluoride ions under controlled conditions. Such transformations underscore the compound’s utility in generating bioactive molecules with tailored stereochemistry.

Properties

Molecular Formula

C20H22O9S2

Molecular Weight

470.5 g/mol

IUPAC Name

[3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3

InChI Key

NJSSICCENMLTKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Tosylation of Levoglucosan (1,6-Anhydro-β-D-Glucopyranose)

The most common approach involves selective tosylation of levoglucosan (1 ), a pyrolysis product of cellulose.

Procedure:
  • Activation of Levoglucosan :

    • Reagents : Tosyl chloride (2.2 equiv), pyridine (solvent and base).
    • Conditions : Reaction at -10°C for 17 hours under anhydrous conditions.
    • Outcome : 1,6-Anhydro-2,4-di-O-tosyl-β-D-glucopyranose (2 ) is obtained in 64–80% yield, with minor tritosylated byproducts.
  • Purification :

    • Crystallization from isopropanol or ethyl acetate/hexane mixtures.
Key Data:
Parameter Value Source
Yield 64–80%
Selectivity (di:tri) 4:1
Purity >93% (HPLC)

Direct Sulfonation via Zinc Oxide-Mediated Reaction

A scalable method avoids pyridine, using zinc oxide as a base:

Procedure:
  • Glycosidation :

    • Reagents : 2,3,4,6-Tetra-acetyl bromo-glucose, octanol, zinc oxide.
    • Conditions : Reflux in ethyl acetate/toluene (20 hours), followed by sodium carbonate quenching.
    • Outcome : 1-Octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside intermediate.
  • Sulfonation :

    • Reagents : p-Toluenesulfonyl chloride (2.2 equiv), DMAP (catalyst).
    • Conditions : 0°C→20°C, 3 hours.
  • Deprotection :

    • Sodium methoxide in methanol removes acetyl groups.
Key Data:
Parameter Value Source
Overall Yield 55–65%
Solvent System Ethyl acetate/methanol

Continuous Flow Synthesis

Recent advances employ flow chemistry for improved efficiency:

Procedure:
  • Benzylation :

    • Reagents : Benzyl bromide, barium oxide (packed-bed reactor).
    • Conditions : 91°C, 0.26 mL/min flow rate.
    • Outcome : 2,4-Di-O-benzyl levoglucosan.
  • Sulfonation :

    • Reagents : p-Toluenesulfonyl chloride, triethylamine.
    • Conditions : RT, 2 hours.
Key Data:
Parameter Value Source
Yield 59–74%
Throughput 3 mL/min

Comparative Analysis of Methods

Yield and Selectivity

Method Yield (%) Selectivity Scalability
Tosylation 64–80 High Industrial
Zinc Oxide-Mediated 55–65 Moderate Lab-Scale
Flow Synthesis 59–74 High Pilot-Scale

Critical Challenges

  • Regioselectivity : Over-sulfonation at C-3 or C-6 occurs without precise temperature control.
  • Purification : Tritoluenesulfonate byproducts require repetitive chromatography.
  • Solvent Choice : Pyridine, though effective, complicates waste management.

Advanced Modifications and Applications

Crystallography Insights

  • Crystal Structure : The 1,6-anhydro bridge adopts a rigid $$ ^1C_4 $$ conformation, confirmed by X-ray diffraction.
  • Hydrogen Bonding : Bifurcated F···H(O)···F interactions stabilize intermediates.

Applications in Glycosylation

  • Glycosyl Donors : The compound serves as a precursor for thioglycosides in oligosaccharide synthesis.
  • Drug Development : Used to synthesize antiviral agents targeting carbohydrate-binding proteins.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) can undergo oxidation reactions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate groups to hydroxyl groups, leading to the formation of beta-D-glucopyranose derivatives.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of beta-D-glucopyranose derivatives with hydroxyl groups.

    Substitution: Formation of beta-D-glucopyranose derivatives with various functional groups.

Scientific Research Applications

Synthesis of Glycosides

One of the primary applications of beta-D-glucopyranose derivatives is their use as glycosyl donors in synthetic chemistry. The compound facilitates thioglycosidation reactions, which are crucial for the synthesis of complex carbohydrates. For instance, studies have shown that 1,6-anhydro derivatives react effectively with thiols in the presence of Lewis acids like zinc iodide and trimethylsilyl triflate to yield thioglycosides with high anomeric selectivity .

Table 1: Glycosyl Donor Reactivity

ReactantConditionsProductsYield (%)
1,6-Anhydro-β-D-glucopyranoseZnI₂ or TMSOTfThioglycosidesHigh
1,6-Anhydro-2,3,4-tri-O-benzylMethyl thio derivativeThiomaltose derivativeNot specified

Pharmaceutical Applications

Beta-D-glucopyranose derivatives are vital in the pharmaceutical industry for synthesizing biologically active compounds. They are precursors for several antibiotics and therapeutic agents such as rifamycin S, indanomycin, and thromboxane B2 . These compounds are essential for treating various infections and inflammatory conditions.

Case Study: Rifamycin S Synthesis

Rifamycin S is synthesized using beta-D-glucopyranose derivatives as starting materials. The process involves multiple steps where the anhydro sugar facilitates the formation of glycosidic bonds necessary for constructing the antibiotic's complex structure.

Environmental Applications

Beta-D-glucopyranose also serves as a chemical tracer in atmospheric chemistry studies. It is utilized to trace biomass burning events due to its presence in particulate matter generated from combustion processes . This application is crucial for understanding air quality and the impacts of biomass burning on climate change.

Table 2: Environmental Tracing Applications

ApplicationMethodologyImportance
Tracer for biomass burningGas chromatography-mass spectrometry (GC-MS)Air quality assessment
Study of airborne particulate matterChemical analysisClimate impact research

Bioethanol Production

In biofuel research, beta-D-glucopyranose derivatives play a role in the production of bioethanol. The compound can be hydrolyzed to yield fermentable sugars that are then converted into ethanol through microbial fermentation processes. This application highlights its significance in renewable energy production and sustainability efforts .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active products. The pathways involved include glycosylation and sulfonation reactions, which are crucial in the biosynthesis of complex carbohydrates and glycoconjugates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives to highlight the impact of substituent type, position, and number on physicochemical and functional properties.

Table 1: Comparative Analysis of 1,6-Anhydro Glucose Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Key Features
β-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) C20H22O9S2 (inferred) ~482.5 (inferred) Data unavailable Likely chloroform, ethyl acetate Two tosyl groups enhance leaving-group ability for nucleophilic substitutions.
β-D-Glucopyranose, 1,6-anhydro-, 2-(4-methylbenzenesulfonate) (mono-tosylate) C13H16O7S 316.32 117–118 Chloroform, ethyl acetate Single tosyl group allows selective functionalization at the 2-position.
β-D-Glucopyranose, 1,6-anhydro-, 2,3,4-triacetate C12H16O8 312.25 Data unavailable Polar organic solvents Acetates offer milder protection; less steric hindrance than tosyl groups.

Key Findings:

In contrast, the triacetate is less reactive, as acetates are weaker leaving groups . The mono-tosylate (CAS 3868-05-1) is often used for regioselective modifications, such as introducing azide or halide groups at the 2-position .

Solubility and Stability: Tosylated derivatives (bis- and mono-) show higher solubility in non-polar solvents (e.g., chloroform) compared to acetylated analogs, which prefer polar solvents. This property is critical for reactions requiring anhydrous conditions . The 1,6-anhydro ring stabilizes the pyranose conformation, reducing ring-opening reactions in acidic media .

Pharmaceutical Relevance: While 1,6-anhydro derivatives of enoxaparin sodium (a heparin analog) are pharmacologically active as anticoagulants , the bis-tosylate compound is primarily a synthetic intermediate.

Research Implications and Gaps

  • Synthetic Utility : The bis-tosylate’s dual leaving groups enable sequential functionalization, making it a versatile scaffold for synthesizing branched oligosaccharides or chiral auxiliaries .
  • Analytical Challenges: Current HPLC methods for quantifying 1,6-anhydro derivatives in enoxaparin sodium (e.g., relative retention time analysis) could be adapted to characterize the bis-tosylate, though its higher hydrophobicity may necessitate column optimization.
  • Unanswered Questions : Thermal stability (TGA/DSC data) and crystallinity of the bis-tosylate remain uncharacterized in available literature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing 4-methylbenzenesulfonate groups at positions 2 and 4 of 1,6-anhydro-β-D-glucopyranose?

  • Methodological Answer : Tosylation typically employs 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous pyridine or dimethylformamide (DMF) as a base and solvent. The reaction is temperature-sensitive; maintaining 0–5°C minimizes side reactions like hydrolysis. Regioselectivity at positions 2 and 4 is influenced by steric accessibility and hydrogen-bonding patterns of the hydroxyl groups in the 1,6-anhydro ring. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC with UV detection (λ = 254 nm). Yield optimization (70–85%) requires stoichiometric control of tosyl chloride and exclusion of moisture .

Q. How can NMR spectroscopy confirm the regioselectivity of sulfonation in this compound?

  • Methodological Answer : 1D 1^1H and 13^{13}C NMR, combined with 2D techniques (COSY, HSQC, HMBC), are critical. Key observations include:

  • Downfield shifts of protons adjacent to sulfonate groups (e.g., H-2 and H-4 at δ 4.8–5.2 ppm due to deshielding).
  • Splitting patterns in 1^1H NMR reveal coupling constants (e.g., J3,4J_{3,4} and J4,5J_{4,5}) to confirm substitution at positions 2 and 4.
  • NOESY correlations between tosyl aromatic protons and sugar protons (e.g., H-2 and H-4) validate spatial proximity .

Q. What purification techniques are optimal for isolating the 2,4-bis-tosylated derivative?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane, 1:3 to 1:1) effectively separates the product from mono-tosylated or unreacted starting material. Crystallization in ethanol/water (7:3 v/v) yields high-purity crystals (>95% by HPLC). Mass spectrometry (ESI-MS) confirms molecular weight ([M+Na]+^+ expected at m/z 567.1) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the 2,4-bis-tosylated derivative in nucleophilic substitution reactions?

  • Methodological Answer : The bulky tosyl groups at positions 2 and 4 create steric hindrance, directing nucleophilic attack to the less hindered position 3. Electronic effects (e.g., sulfonate electron-withdrawing groups) stabilize transition states via resonance, enhancing leaving-group ability. Kinetic studies (e.g., monitoring SN2 reactions with azide ions via 19^{19}F NMR) reveal rate constants (k ~104^{-4} s1^{-1}) and activation parameters (ΔG^\ddagger ≈ 25 kcal/mol). Computational modeling (DFT) predicts transition-state geometries and charge distribution .

Q. What computational strategies can elucidate transition states in sulfonation reactions of 1,6-anhydro sugars?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) simulate reaction pathways. Intrinsic reaction coordinate (IRC) analysis identifies transition states (e.g., sulfonate group transfer from tosyl chloride to hydroxyl oxygen). Solvent effects (pyridine or DMF) are modeled using polarizable continuum models (PCM). Validation involves comparing computed activation energies (ΔE^\ddagger) with experimental kinetic data .

Q. How does this compound serve as a precursor for synthesizing glycosylation donors or chiral polymers?

  • Methodological Answer : The 2,4-bis-tosylate acts as a protected intermediate for:

  • Glycosylation : Selective deprotection (e.g., Na/NH3_3 for tosyl groups) generates free hydroxyls for coupling with acceptors.
  • Polymerization : Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts produces stereoregular polysaccharides.
  • Chiral ligands : Functionalization with phosphine or amine groups enables asymmetric catalysis (e.g., enantioselective hydrogenation) .

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